molecular formula C14H11N3O2S B2709942 2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896337-81-8

2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2709942
CAS No.: 896337-81-8
M. Wt: 285.32
InChI Key: GGXCWKUBHYGOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, which undergo intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of ultrasonic activation and environmentally friendly solvents to adhere to green chemistry principles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes and receptors by binding to their active sites, thereby blocking their activity . The thiazolo[3,2-a]pyrimidine moiety can be readily modified to optimize its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives such as:

Uniqueness

2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential as a scaffold for drug development make it a valuable compound in scientific research .

Properties

IUPAC Name

2-methyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-8-17-13(19)11(7-15-14(17)20-9)12(18)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXCWKUBHYGOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.